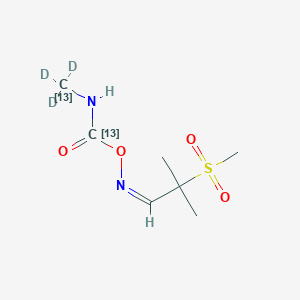

Aldicarb sulfone-13C2,d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1261170-76-6 |

|---|---|

Molecular Formula |

C7H14N2O4S |

Molecular Weight |

227.27 g/mol |

IUPAC Name |

[(E)-(2-methyl-2-methylsulfonylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate |

InChI |

InChI=1S/C7H14N2O4S/c1-7(2,14(4,11)12)5-9-13-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5+/i3+1D3,6+1 |

InChI Key |

YRRKLBAKDXSTNC-FONWFMSDSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])N[13C](=O)O/N=C\C(C)(C)S(=O)(=O)C |

Canonical SMILES |

CC(C)(C=NOC(=O)NC)S(=O)(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Aldicarb Sulfone-¹³C₂,d₃

This technical guide provides a comprehensive overview of the physicochemical properties, metabolic pathways, and analytical applications of Aldicarb sulfone-¹³C₂,d₃. The information is intended for researchers, scientists, and professionals in drug development and environmental analysis who utilize stable isotope-labeled compounds.

Aldicarb sulfone-¹³C₂,d₃ is the deuterium and ¹³C labeled form of Aldicarb sulfone.[1][2] Aldicarb sulfone is an active metabolite of the carbamate pesticide Aldicarb, known for its insecticidal properties and its role as a cholinesterase inhibitor.[1][3] The incorporation of stable heavy isotopes of hydrogen and carbon into the molecule makes it an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based methods, to improve accuracy and precision by correcting for matrix effects and procedural losses.[1][4]

Physicochemical Data

The following table summarizes the key physicochemical properties of Aldicarb sulfone-¹³C₂,d₃.

| Property | Value | Reference |

| Chemical Name | [(E)-(2-methyl-2-methylsulfonylpropylidene)amino] N-(trideuterio(¹³C)methyl)carbamate | |

| Synonyms | Aldicarb Sulfone-[13C2,D3] | [5] |

| CAS Number | 1261170-76-6 | [2][6] |

| Molecular Formula | ¹³C₂C₅D₃H₁₁N₂O₄S | [5] |

| Molecular Weight | 227.27 g/mol | [2][6] |

| Form | Solid | |

| Appearance | White crystalline solid | [7] (for unlabeled) |

| Melting Point | 132-135 °C | |

| Solubility | 10 mM in DMSO | [2] |

| Water Solubility | 10 g/L at 20 °C | [8] (for unlabeled) |

| Storage Temperature | -20°C | |

| Isotopic Purity | ≥98 atom % | |

| SMILES String | [2H]--INVALID-LINK--([2H])N--INVALID-LINK--O\N=C\C(C)(C)S(C)(=O)=O | |

| InChI Key | YRRKLBAKDXSTNC-FONWFMSDSA-N |

Metabolic Pathway of Aldicarb

Aldicarb is rapidly metabolized in organisms and the environment. The primary metabolic pathway involves the oxidation of the sulfur atom. First, Aldicarb is oxidized to Aldicarb sulfoxide. This is a relatively rapid transformation. Subsequently, Aldicarb sulfoxide is more slowly oxidized to form Aldicarb sulfone.[9][10][11] Both Aldicarb sulfoxide and Aldicarb sulfone are also active cholinesterase inhibitors.[9]

Mechanism of Action: Cholinesterase Inhibition

The primary toxicological effect of Aldicarb and its major metabolites, Aldicarb sulfoxide and Aldicarb sulfone, is the inhibition of acetylcholinesterase (AChE).[3] AChE is a critical enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, these compounds cause an accumulation of acetylcholine at nerve synapses, leading to overstimulation of nerve impulses and subsequent toxic effects. This inhibition is reversible.[7]

Experimental Protocols

The melting point of Aldicarb sulfone-¹³C₂,d₃ can be determined using a standard capillary melting point apparatus.

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point (approx. 132-135 °C).

-

Observation: The heating rate is then reduced to 1-2 °C per minute. The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range.

-

Replicates: The measurement is typically performed in triplicate to ensure accuracy.

Aldicarb sulfone-¹³C₂,d₃ is primarily used as an internal standard for the accurate quantification of Aldicarb, Aldicarb sulfoxide, and Aldicarb sulfone in environmental or biological samples. The following is a generalized workflow for water sample analysis.

-

Sample Collection and Preparation:

-

Collect a 100 mL water sample in a clean glass container.

-

If necessary, adjust the pH to below 7 to ensure the stability of the analytes.

-

Spike the sample with a known concentration of Aldicarb sulfone-¹³C₂,d₃ solution (e.g., 100 µL of a 1 µg/mL solution).

-

-

Solid Phase Extraction (SPE) for Cleanup and Concentration:

-

Condition an SPE cartridge (e.g., C18) with methanol followed by deionized water.

-

Pass the spiked water sample through the cartridge at a slow, steady rate.

-

Wash the cartridge with deionized water to remove interferences.

-

Elute the analytes and the internal standard from the cartridge with a suitable organic solvent, such as acetonitrile or methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 1 mL) of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Inject the reconstituted sample into an LC system, typically with a C18 column. Use a gradient elution program with mobile phases such as water with formic acid (A) and acetonitrile with formic acid (B) to separate Aldicarb, Aldicarb sulfoxide, and Aldicarb sulfone.

-

Mass Spectrometry (MS/MS): Analyze the column effluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and for the internal standard (Aldicarb sulfone-¹³C₂,d₃).

-

Quantification: Create a calibration curve by analyzing standards of known concentrations of the unlabeled analytes spiked with the same amount of internal standard. The concentration of the analytes in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. gentaur.co.uk [gentaur.co.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Aldicarb-(N-methyl-13C,D3-carbamoyl-13C)-sulfoxide - High-Purity Reference Standard for Residue Analysis CAS 1261170-76-6 [witega.de]

- 5. Aldicarb-(N-methyl-13C,D3 carbamoyl-13C) Sulfone [lgcstandards.com]

- 6. clearsynth.com [clearsynth.com]

- 7. Aldicarb sulfone | C7H14N2O4S | CID 15438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ALDICARB-SULFONE CAS#: 1646-88-4 [m.chemicalbook.com]

- 9. Aldicarb - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. cdn.who.int [cdn.who.int]

- 11. Aldicarb (EHC 121, 1991) [inchem.org]

An In-Depth Technical Guide to the Synthesis and Purification of ¹³C and Deuterium Labeled Aldicarb Sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of ¹³C and deuterium-labeled aldicarb sulfone. Isotropically labeled compounds are invaluable tools in metabolism, pharmacokinetic, and environmental fate studies, serving as internal standards for quantitative analysis and tracers for metabolic pathways. This document outlines detailed experimental protocols, data presentation in structured tables, and visualizations of the key processes.

Introduction

Aldicarb is a carbamate pesticide that undergoes oxidative metabolism in biological systems and the environment to form two primary toxic metabolites: aldicarb sulfoxide and aldicarb sulfone.[1] The synthesis of isotopically labeled aldicarb sulfone is crucial for precise quantification in complex matrices and for elucidating its metabolic fate. This guide details a synthetic strategy involving the preparation of labeled aldicarb followed by its oxidation to the corresponding sulfone.

Synthesis of Labeled Aldicarb

The synthesis of labeled aldicarb is achieved by the reaction of 2-methyl-2-(methylthio)propionaldehyde oxime with an isotopically labeled methyl isocyanate. The labeling can be introduced through either ¹³C-labeled methyl isocyanate or deuterium-labeled methyl isocyanate.

Synthesis of Labeled Methyl Isocyanate Precursors

2.1.1. Synthesis of ¹³C-Methyl Isocyanide

A common precursor for ¹³C-methyl isocyanate is ¹³C-methyl isocyanide, which can be synthesized from ¹³C-methyl iodide and silver cyanide. The isocyanide can then be isomerized to the isocyanate.

2.1.2. Synthesis of Deuterated Methylamine Hydrochloride

Deuterated methylamine is a key precursor for generating deuterated methyl isocyanate. Several methods exist for its synthesis, including the reduction of deuterated nitromethane or the reaction of deuterated methanol with phthalimide followed by hydrolysis.

Experimental Protocol: Synthesis of Labeled Aldicarb

This protocol describes the synthesis of aldicarb by reacting 2-methyl-2-(methylthio)propionaldehyde oxime with methyl isocyanate. For the synthesis of the labeled analogues, the corresponding isotopically labeled methyl isocyanate would be substituted.

Materials:

-

2-methyl-2-(methylthio)propionaldehyde oxime

-

Methyl isocyanate (or ¹³C-methyl isocyanate / deuterated methyl isocyanate)

-

Triethylamine

-

Water

-

Phosphoric acid

Procedure:

-

In a one-liter glass resin kettle equipped with a stirrer, dropping funnel, thermometer, and condenser, add 66.5 g (0.50 mole) of 2-methyl-2-(methylthio)propionaldehyde oxime and 266 mL of water.

-

Cool the mixture to 5°C using a salt/ice bath.

-

Add 0.52 g (0.005 mole) of triethylamine to the kettle under a nitrogen atmosphere.

-

Slowly add a stoichiometric amount of methyl isocyanate (29.5 mL, 0.50 mole) subsurface over a period of 30 minutes, maintaining the temperature between 5°C and 12°C with vigorous stirring.

-

After the addition is complete, continue stirring for an additional 45 minutes, allowing the temperature to rise to 10°C - 20°C.

-

Transfer the reaction mixture to a blender and blend at high speed for 30 seconds to obtain uniformly small particles.

-

Add an additional 3.0 mL (0.05 mole) of methyl isocyanate while blending at high speed for another 30 seconds. The temperature will rise to approximately 21°C.

-

Return the reaction mixture to the resin kettle and add another 1.0 mL (0.02 mole) of methyl isocyanate with vigorous stirring at 20°C.

-

Stir for 30 minutes, then slowly add a solution of 2.9 g of phosphoric acid in 10 mL of water subsurface.

-

Filter the resulting solid product on a sintered glass funnel.

Expected Yield: Approximately 88% based on the starting oxime.

Synthesis of Labeled Aldicarb Sulfone

The synthesized ¹³C or deuterium-labeled aldicarb is then oxidized to the corresponding sulfone using a suitable oxidizing agent. A well-documented method utilizes hydrogen peroxide in the presence of formic and sulfuric acids.[2]

Experimental Protocol: Oxidation of Labeled Aldicarb to Aldicarb Sulfone

Materials:

-

Labeled Aldicarb (2-methyl-2-(methylthio)propionaldehyde O-(methylcarbamoyl)oxime)

-

Methylene chloride

-

88% aqueous formic acid

-

30% aqueous hydrogen peroxide

-

Concentrated sulfuric acid

-

Cold water

Procedure:

-

To a mixture of 30 g of labeled aldicarb in 70 g of methylene chloride, add 15 g of an 88% aqueous solution of formic acid.[2]

-

Over a period of 15-20 minutes, add 56 g of a 30% aqueous hydrogen peroxide solution. The reaction temperature will rise from 25°C to 40°C, causing a gentle reflux of the methylene chloride.[2]

-

After the peroxide addition, slowly add 6.0 g of concentrated sulfuric acid dropwise, maintaining the reflux at 40°C.[2]

-

Once the addition is complete, stir the mixture for an additional 2.5 hours at 40-45°C.[2]

-

Remove 60-70 g of the methylene chloride solvent by evaporation under reduced pressure.[2]

-

Cool the mixture to 5°C and filter the solid product.[2]

-

Wash the solid reaction product with 25-30 g of cold water and dry to a constant weight.[2]

Expected Product: Labeled 2-Methyl-2-(Methylsulfonyl)propionaldehyde O-(methylcarbamoyl)oxime with a melting point of 144°-145°C.[2]

Purification of Labeled Aldicarb Sulfone

Purification of the final product is critical to ensure its suitability as an analytical standard. The primary methods for purification are recrystallization and preparative high-performance liquid chromatography (HPLC).

Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a given solvent at different temperatures.

General Procedure:

-

Solvent Selection: Choose a solvent in which the labeled aldicarb sulfone is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Potential solvents include ethanol, methanol, or mixtures with water.

-

Dissolution: Dissolve the crude labeled aldicarb sulfone in a minimal amount of the hot solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for isolating pure compounds from a mixture.

General Procedure:

-

Column and Mobile Phase Selection: A reversed-phase C18 column is commonly used for the separation of aldicarb and its metabolites.[3][4] The mobile phase typically consists of a gradient of methanol or acetonitrile and water.[3][4]

-

Sample Preparation: Dissolve the crude labeled aldicarb sulfone in a suitable solvent, ensuring it is compatible with the mobile phase.

-

Injection and Fraction Collection: Inject the sample onto the preparative HPLC system and collect the fraction corresponding to the labeled aldicarb sulfone peak.

-

Solvent Removal: Remove the solvent from the collected fraction, typically by rotary evaporation, to yield the purified product.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and purification of labeled aldicarb sulfone.

Table 1: Synthesis of Labeled Aldicarb - Reactant Quantities

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles |

| 2-methyl-2-(methylthio)propionaldehyde oxime | 147.24 | 66.5 | 0.50 |

| Labeled Methyl Isocyanate | ~57.05 | ~28.5 | ~0.50 |

| Triethylamine | 101.19 | 0.52 | 0.005 |

Table 2: Oxidation of Labeled Aldicarb - Reactant Quantities

| Reactant | Amount (g) |

| Labeled Aldicarb | 30 |

| 88% Formic Acid | 15 |

| 30% Hydrogen Peroxide | 56 |

| Concentrated Sulfuric Acid | 6.0 |

Table 3: Physicochemical Properties of Aldicarb Sulfone

| Property | Value |

| Molecular Formula | C₇H₁₄N₂O₄S |

| Molecular Weight | 222.26 g/mol |

| Melting Point | 144-145 °C[2] |

Visualizations

The following diagrams illustrate the workflow for the synthesis and purification of labeled aldicarb sulfone.

Caption: Synthetic workflow for labeled aldicarb sulfone.

Caption: Purification workflow for labeled aldicarb sulfone.

References

Mass Spectral Characteristics of Aldicarb Sulfone-13C2,d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectral characteristics of Aldicarb sulfone-13C2,d3, a stable isotope-labeled internal standard crucial for the accurate quantification of the pesticide metabolite, aldicarb sulfone. This document details the compound's key properties, mass spectrometric fragmentation patterns, and a recommended experimental protocol for its use in analytical methodologies.

Compound Information

This compound is a synthetically modified version of aldicarb sulfone, where two carbon atoms and three deuterium atoms have been incorporated into the molecule. This isotopic labeling results in a predictable mass shift, allowing it to be distinguished from the native analyte in mass spectrometry-based analyses, thereby ensuring high accuracy and precision in quantification.

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | Aldicarb-(N-methyl-13C,d3, carbamoyl-13C) sulfone | [1] |

| CAS Number | 1261170-76-6 | [1][2] |

| Molecular Formula | 13C2C5D3H11N2O4S | [2] |

| Molecular Weight | 227.27 g/mol | [2] |

| Isotopic Purity | ≥98 atom % | |

| Mass Shift | M+5 |

Mass Spectral Data

The mass spectral characteristics of this compound are primarily defined by its behavior under different ionization techniques, such as Electron Ionization (EI) and Electrospray Ionization (ESI). While a dedicated full mass spectrum for the labeled compound is not publicly available, its fragmentation pattern can be reliably inferred from the well-documented mass spectrum of the unlabeled aldicarb sulfone. The isotopic labels are located on the N-methyl and carbamoyl groups, and fragments containing these moieties will exhibit a corresponding mass shift.

Electron Ionization (EI) Mass Spectrum of Aldicarb Sulfone (Unlabeled)

The NIST WebBook provides the following mass spectrum for aldicarb sulfone under electron ionization.

Table 2: Key m/z Peaks and Relative Intensities for Aldicarb Sulfone (EI-MS)

| m/z | Relative Intensity (%) | Putative Fragment |

| 41 | 100.0 | C3H5+ |

| 58 | 85.8 | [CH3NCOH]+ |

| 86 | 55.4 | [C5H12N]+ |

| 148 | 25.0 | [M - C3H6O2]+ |

| 222 | 1.0 | [M]+ |

Source: NIST WebBook[3]

For this compound, the molecular ion ([M]+) is expected at m/z 227. Fragments containing the labeled N-methyl-carbamoyl group will be shifted by +5 amu. For instance, the fragment at m/z 58 would be observed at m/z 63.

Electrospray Ionization (ESI) Mass Spectrometry

In ESI-MS, aldicarb sulfone typically forms a protonated molecule [M+H]+. For this compound, this would correspond to an m/z of 228. In tandem mass spectrometry (MS/MS), this precursor ion is fragmented to produce characteristic product ions.

Table 3: LC-MS/MS Transitions for Aldicarb Sulfone and its Labeled Analog

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference(s) |

| Aldicarb Sulfone | 223.0747 | 86.0601 | - | [4] |

| Aldicarb Sulfone | 223.0747 | 148.0427 | - | [4] |

| This compound | 228.1 | 91.1 | To be optimized | Inferred |

| This compound | 228.1 | 153.0 | To be optimized | Inferred |

Experimental Protocol: Quantification of Aldicarb Sulfone using Isotope Dilution LC-MS/MS

This section outlines a general procedure for the analysis of aldicarb sulfone in a given matrix (e.g., water, food extracts) using this compound as an internal standard.[5][6]

Materials and Reagents

-

Aldicarb sulfone analytical standard

-

This compound internal standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

Ammonium acetate

-

Solid-phase extraction (SPE) cartridges (e.g., HLB)

Sample Preparation

-

Spiking: To a known volume or weight of the sample, add a precise amount of this compound internal standard solution.

-

Extraction: Extract the analytes from the sample matrix using an appropriate solvent (e.g., acetonitrile).

-

Clean-up: Purify the extract using solid-phase extraction (SPE) to remove interfering matrix components.

-

Reconstitution: Evaporate the cleaned extract to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Mass Spectrometry (MS):

Quantification

The concentration of aldicarb sulfone in the sample is determined by calculating the ratio of the peak area of the native analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analytical standard and a constant concentration of the internal standard.

Metabolic Pathway of Aldicarb

Aldicarb is metabolized in the environment and in biological systems through oxidation to form aldicarb sulfoxide, which is subsequently oxidized to aldicarb sulfone. Understanding this pathway is crucial for monitoring the total toxic residue of aldicarb.

Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of aldicarb sulfone using an isotope-labeled internal standard.

References

- 1. Aldicarb-(N-methyl-13C,D3 carbamoyl-13C) Sulfone [lgcstandards.com]

- 2. gentaur.co.uk [gentaur.co.uk]

- 3. Aldicarb sulfone [webbook.nist.gov]

- 4. eurl-pesticides.eu [eurl-pesticides.eu]

- 5. Determination of Aldicarb, Aldicarb Sulfoxide, Aldicarb Sulfone in Water by Solid Phase Extraction and UPLC⁃MS/MS with Isotope Dilution [yyhx.ciac.jl.cn]

- 6. epa.gov [epa.gov]

An In-depth Technical Guide on the Cholinesterase Inhibition Mechanism of Aldicarb Sulfone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aldicarb, a potent carbamate insecticide, undergoes metabolic transformation in biological systems to yield two primary metabolites: aldicarb sulfoxide and aldicarb sulfone. While both metabolites exhibit inhibitory effects on acetylcholinesterase (AChE), their potencies differ significantly. This technical guide provides a comprehensive overview of the mechanism of cholinesterase inhibition by aldicarb sulfone, with a focus on its kinetic properties, the underlying biochemical pathways, and the experimental methodologies used for its characterization. Aldicarb sulfone acts as a reversible inhibitor of acetylcholinesterase through the carbamoylation of the serine residue in the enzyme's active site. Although it is a less potent inhibitor than its precursor, aldicarb, and the more toxic metabolite, aldicarb sulfoxide, its persistence and potential for human exposure necessitate a thorough understanding of its toxicological profile.

Introduction

Aldicarb is a systemic N-methylcarbamate insecticide, nematicide, and acaricide. Its toxic effects are primarily attributed to the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent disruption of nerve function, a condition known as cholinergic crisis.[1][2]

In the environment and within organisms, aldicarb is rapidly oxidized to aldicarb sulfoxide, which is then more slowly oxidized to aldicarb sulfone.[3][4] Both of these metabolites are also inhibitors of AChE.[5] While aldicarb sulfoxide is a more potent inhibitor than the parent compound, aldicarb sulfone is considerably less toxic.[3][6] This guide focuses specifically on the interaction of aldicarb sulfone with acetylcholinesterase.

Mechanism of Cholinesterase Inhibition

The inhibitory action of aldicarb sulfone on acetylcholinesterase follows the general mechanism of carbamate insecticides. This process involves the reversible carbamoylation of a serine hydroxyl group within the active site of the enzyme.[7]

The reaction can be summarized in the following steps:

-

Formation of a Reversible Enzyme-Inhibitor Complex: Aldicarb sulfone initially binds to the active site of AChE to form a non-covalent Michaelis-Menten complex.

-

Carbamoylation: The carbamoyl moiety of aldicarb sulfone is then transferred to the hydroxyl group of the active site serine residue, forming a carbamoylated enzyme. This step results in the inactivation of the enzyme.

-

Decarbamoylation (Spontaneous Reactivation): The carbamoylated enzyme can undergo spontaneous hydrolysis, which regenerates the active enzyme. The rate of this decarbamoylation is a key factor in determining the duration of the inhibitory effect and the overall toxicity of the compound. For N-methylcarbamates like aldicarb sulfone, this reactivation is generally faster than the dephosphorylation that occurs with organophosphate inhibitors.

Quantitative Data on Acetylcholinesterase Inhibition

Table 1: In Vivo Acetylcholinesterase Inhibition by Aldicarb Sulfone in Rats [7]

| Dose (mg/kg bw/day) | Tissue | Day Killed | % Inhibition (Compared to Control) |

| 16.4 | Plasma | 1 | 61-63% |

| 3 | 31-46% | ||

| 7 | 54-56% | ||

| Erythrocyte | 1 | 55-57% | |

| 3 | 34-36% | ||

| 7 | 53-54% |

Table 2: Acute Toxicity of Aldicarb and its Metabolites in Rats [8]

| Compound | Oral LD50 (mg/kg body weight) |

| Aldicarb | ~1.0 |

| Aldicarb Sulfoxide | 0.88 |

| Aldicarb Sulfone | 25.0 |

Note: The higher LD50 value for aldicarb sulfone indicates lower acute toxicity.

Signaling Pathways

The inhibition of acetylcholinesterase by aldicarb sulfone disrupts the normal signaling at cholinergic synapses. The following diagram illustrates the key elements of a cholinergic synapse and the point of inhibition.

Caption: Cholinergic synapse and the site of aldicarb sulfone inhibition.

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a common spectrophotometric method for determining the in vitro inhibition of acetylcholinesterase.

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified by measuring the absorbance at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, bovine erythrocytes).

-

Aldicarb sulfone (inhibitor).

-

Acetylthiocholine iodide (ATCI) (substrate).

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Phosphate buffer (e.g., 0.1 M, pH 8.0).

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of aldicarb sulfone in a suitable solvent (e.g., ethanol or DMSO) and make serial dilutions in phosphate buffer.

-

Prepare a solution of DTNB in phosphate buffer.

-

Prepare a solution of ATCI in phosphate buffer.

-

-

Assay in 96-well Plate:

-

To each well, add:

-

Phosphate buffer.

-

AChE solution.

-

Aldicarb sulfone solution at various concentrations (or solvent for control).

-

-

Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

-

Add DTNB solution to each well.

-

Initiate the enzymatic reaction by adding the ATCI solution.

-

-

Measurement:

-

Immediately measure the absorbance at 412 nm at regular intervals for a specific duration (e.g., every minute for 5-10 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per unit time) for each concentration of aldicarb sulfone and the control.

-

Determine the percentage of inhibition for each concentration of the inhibitor using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

The following diagram illustrates the general workflow for an in vitro enzyme inhibition assay.

Caption: General workflow for an in vitro enzyme inhibition assay.

Conclusion

Aldicarb sulfone is a metabolite of the insecticide aldicarb that contributes to the overall cholinergic toxicity, albeit to a lesser extent than its precursors. Its mechanism of action involves the reversible carbamoylation of the active site of acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent neurotoxic effects. While quantitative in vitro kinetic data for aldicarb sulfone are not as readily available as for aldicarb and aldicarb sulfoxide, in vivo studies confirm its inhibitory effect on cholinesterase activity. The provided experimental protocols and diagrams offer a framework for researchers and drug development professionals to further investigate the toxicokinetics and toxicodynamics of this important metabolite. A deeper understanding of the inhibitory properties of aldicarb sulfone is crucial for accurate risk assessment and the development of potential therapeutic interventions for carbamate poisoning.

References

- 1. Aldicarb | C7H14N2O2S | CID 9570071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aldicarb sulfone | C7H14N2O4S | CID 15438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn.who.int [cdn.who.int]

- 4. Aldicarb (EHC 121, 1991) [inchem.org]

- 5. Aldicarb - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. apvma.gov.au [apvma.gov.au]

- 7. apvma.gov.au [apvma.gov.au]

- 8. researchgate.net [researchgate.net]

Degradation Pathways of Aldicarb Sulfone in Environmental Samples: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldicarb sulfone, a major metabolite of the carbamate pesticide aldicarb, is a compound of significant environmental concern due to its toxicity and persistence in soil and water systems. Understanding its degradation pathways is crucial for assessing its environmental fate and developing effective remediation strategies. This technical guide provides a comprehensive overview of the primary degradation mechanisms of aldicarb sulfone in environmental samples, including hydrolysis, microbial degradation, and photodegradation. Detailed experimental protocols for studying these pathways are presented, along with a summary of quantitative data on degradation kinetics. Visual representations of degradation pathways and experimental workflows are included to facilitate a deeper understanding of the processes involved.

Introduction

Aldicarb is a systemic insecticide, nematicide, and acaricide that undergoes rapid oxidation in the environment to form two toxic metabolites: aldicarb sulfoxide and aldicarb sulfone.[1][2] Aldicarb sulfone is the more persistent of the two and its presence in soil and groundwater poses a potential risk to ecosystems and human health.[3] The degradation of aldicarb sulfone is a complex process influenced by various environmental factors, including pH, temperature, microbial activity, and sunlight. This guide delves into the intricate pathways through which aldicarb sulfone is broken down in the environment.

Degradation Pathways of Aldicarb Sulfone

The environmental degradation of aldicarb sulfone primarily occurs through two main pathways: chemical hydrolysis and microbial degradation. Photodegradation can also contribute to its breakdown, particularly in aqueous environments.

Chemical Degradation: Hydrolysis

Hydrolysis is a significant abiotic degradation pathway for aldicarb sulfone, particularly in aqueous environments. The rate of hydrolysis is highly dependent on pH and temperature.[4] The process involves the cleavage of the carbamate ester linkage, leading to the formation of less toxic products. Under alkaline conditions, hydrolysis is significantly accelerated.[4]

The primary degradation products of aldicarb sulfone hydrolysis are aldicarb sulfone oxime and methylamine. Further degradation can lead to the formation of aldicarb sulfone nitrile.

Microbial Degradation

Microbial activity is a crucial factor in the degradation of aldicarb sulfone in soil environments.[2] Various soil microorganisms, including bacteria and fungi, have been shown to utilize aldicarb and its metabolites as a source of carbon and nitrogen.[5] The rate of microbial degradation can be influenced by soil type, organic matter content, temperature, and moisture.[6] In some soils with a history of aldicarb application, accelerated microbial degradation has been observed.[2]

The initial step in the microbial degradation of aldicarb sulfone often involves the hydrolysis of the carbamate ester bond, similar to chemical hydrolysis. This is followed by further breakdown of the resulting oxime and other intermediates.

Photodegradation

Quantitative Data on Aldicarb Sulfone Degradation

The following tables summarize the available quantitative data on the degradation kinetics of aldicarb sulfone under various environmental conditions.

Table 1: Hydrolysis Half-lives of Aldicarb Sulfone at 15°C [4]

| pH | Half-life (days) |

| 5.0 | 1411 |

| 7.0 | 399 |

| 9.0 | 100 |

Table 2: Degradation of Aldicarb Metabolites in Soil [2]

| Compound | Soil Type | Condition | Time for Total Degradation (days) |

| Aldicarb and metabolites | LM Soil (history of use) | Non-autoclaved | 12 |

| Aldicarb sulfoxide & sulfone | CL Soil (no history of use) | Non-autoclaved | > 42 (still present) |

| Aldicarb metabolites | LM and MS Soils | Autoclaved | Persistence extended |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the degradation of aldicarb sulfone.

Protocol for Studying Hydrolysis of Aldicarb Sulfone

Objective: To determine the rate of hydrolysis of aldicarb sulfone at different pH values.

Materials:

-

Aldicarb sulfone standard

-

Sterile aqueous buffer solutions (pH 5, 7, and 9)

-

Amber glass vials with Teflon-lined caps

-

Constant temperature incubator

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector[9]

-

Acetonitrile (HPLC grade)

-

Ultrapure water

Procedure:

-

Prepare stock solutions of aldicarb sulfone in a suitable solvent (e.g., acetonitrile).

-

In amber glass vials, spike the sterile buffer solutions with a known concentration of aldicarb sulfone stock solution to achieve the desired initial concentration.

-

Prepare triplicate samples for each pH and a control sample with ultrapure water.

-

Incubate the vials in the dark at a constant temperature (e.g., 25°C).

-

At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), withdraw an aliquot from each vial.

-

Analyze the concentration of aldicarb sulfone in the aliquots using HPLC-UV.

-

Plot the natural logarithm of the concentration of aldicarb sulfone versus time to determine the first-order rate constant (k) and the half-life (t½ = 0.693/k) for each pH.

Protocol for a Soil Microcosm Study of Aldicarb Sulfone Degradation

Objective: To evaluate the microbial degradation of aldicarb sulfone in soil.

Materials:

-

Fresh environmental soil sample

-

Aldicarb sulfone standard

-

Sterile and non-sterile soil microcosms (e.g., glass jars with breathable lids)

-

Analytical balance

-

Incubator

-

Extraction solvent (e.g., acetonitrile/water mixture)[10]

-

Centrifuge

Procedure:

-

Characterize the soil sample for properties such as pH, organic matter content, and microbial biomass.

-

Prepare two sets of soil microcosms: one with sterile soil (autoclaved) and one with non-sterile soil.

-

Fortify the soil in each microcosm with a known amount of aldicarb sulfone.

-

Adjust the moisture content of the soil to a specific level (e.g., 60% of water holding capacity).

-

Incubate the microcosms in the dark at a constant temperature.

-

At selected time points, collect triplicate soil samples from each treatment group.

-

Extract aldicarb sulfone and its potential degradation products from the soil samples using an appropriate extraction solvent and method (e.g., shaking, sonication).[3]

-

Centrifuge the extracts and filter the supernatant.

-

Analyze the extracts using HPLC-MS/MS to quantify the concentration of aldicarb sulfone and identify degradation products.

-

Compare the degradation rates in sterile and non-sterile microcosms to assess the contribution of microbial activity.

Protocol for HPLC-MS/MS Analysis of Aldicarb Sulfone

Objective: To quantify aldicarb sulfone and identify its degradation products in environmental samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source[10]

Chromatographic Conditions (example): [10]

-

Column: C18 reversed-phase column

-

Mobile Phase: Gradient elution with acetonitrile and water (both containing a small percentage of formic acid or ammonium acetate)

-

Flow Rate: 0.2-0.5 mL/min

-

Injection Volume: 5-20 µL

Mass Spectrometry Conditions (example): [10]

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Aldicarb Sulfone: Monitor specific precursor-to-product ion transitions for quantification and confirmation. For example, a transition of m/z 223.1 → 148.0 has been reported.[10]

-

Degradation Products: Develop MRM methods for expected degradation products (e.g., aldicarb sulfone oxime).

-

Procedure:

-

Prepare calibration standards of aldicarb sulfone and any available degradation product standards in a matrix-matched solvent.

-

Inject the prepared sample extracts and calibration standards into the HPLC-MS/MS system.

-

Acquire data in MRM mode.

-

Process the data to quantify the concentration of aldicarb sulfone and identify any detected degradation products by comparing their retention times and mass transitions to the analytical standards.

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key degradation pathways and experimental workflows described in this guide.

Caption: Primary degradation pathways of aldicarb sulfone in the environment.

Caption: Workflow for a soil microcosm study of aldicarb sulfone degradation.

Conclusion

The degradation of aldicarb sulfone in the environment is a multifaceted process governed by a combination of chemical and biological mechanisms. Hydrolysis is a key abiotic pathway, with its rate being highly sensitive to pH. Microbial degradation plays a vital role in the breakdown of aldicarb sulfone in soil, and its efficiency can be enhanced in acclimated microbial populations. Photodegradation may also contribute to its dissipation in aquatic systems. A thorough understanding of these degradation pathways, supported by robust experimental data, is essential for predicting the environmental fate of aldicarb sulfone and for the development of effective risk assessment and remediation strategies. Further research is warranted to isolate and characterize specific microbial strains capable of efficiently degrading aldicarb sulfone and to determine its photodegradation quantum yield under various environmental conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Accelerated Degradation of Aldicarb and Its Metabolites in Cotton Field Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsdjournal.org [rsdjournal.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Comprehensive studies of aldicarb degradation in various oxidant systems using high performance liquid chromatography coupled with UV detection and quadrupole ion trap mass spectrometry | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. epa.gov [epa.gov]

- 11. Determination of Aldicarb, Aldicarb Sulfoxide, Aldicarb Sulfone in Water by Solid Phase Extraction and UPLC⁃MS/MS with Isotope Dilution [yyhx.ciac.jl.cn]

Commercial Suppliers and Technical Guide for Aldicarb Sulfone-13C2,d3 Analytical Standard

For researchers, scientists, and professionals in drug development requiring high-purity analytical standards, Aldicarb sulfone-13C2,d3 is a critical component for isotope dilution mass spectrometry applications. This isotopically labeled compound serves as an internal standard for the accurate quantification of Aldicarb sulfone, a metabolite of the pesticide Aldicarb. This guide provides an in-depth overview of commercial suppliers, their product specifications, and a general experimental protocol for its use.

Commercial Availability

Several reputable chemical suppliers offer this compound analytical standard. The primary vendors identified include:

-

MedChemExpress: A supplier of research chemicals and bioactive compounds.[1][2]

-

Sigma-Aldrich (Merck): A leading life science and technology company.[3]

-

LGC Standards: A global leader in the production and distribution of reference materials.[4]

-

Clearsynth: A company specializing in stable isotope-labeled compounds and other chemical standards.[5][6][7]

-

Gentaur: A distributor for various life science products, including those from MedChemExpress.[8]

Product Specifications

The following table summarizes the key quantitative data for this compound available from various suppliers. Please note that specific values may vary by lot, and it is essential to consult the Certificate of Analysis (CoA) for the most accurate information.

| Specification | MedChemExpress | Sigma-Aldrich | Clearsynth | LGC Standards |

| Product Number | HY-17530S | 733873 | CS-I-00488 | Varies by product |

| CAS Number | 1261170-76-6 | 1261170-76-6 | 1261170-76-6 | 1261170-76-6 |

| Molecular Formula | C₅¹³C₂H₁₁D₃N₂O₄S | ¹³C₂C₅D₃H₁₁N₂O₄S | C₅¹³C₂H₁₁D₃N₂O₄S | Not specified |

| Molecular Weight | 227.27 g/mol | 227.27 g/mol | 227.27 g/mol | Not specified |

| Isotopic Purity | Not specified | ≥98 atom % ¹³C, ≥98 atom % D | Not specified | Not specified |

| Chemical Purity | >98% | ≥98% (CP) | Not specified | Not specified |

| Physical Form | Solid | Solid | Not specified | Not specified |

| Storage | -20°C | -20°C | Not specified | -20°C |

| Solubility | 10 mM in DMSO[8] | Not specified | Not specified | Not specified |

Experimental Protocol: Quantification of Aldicarb Sulfone in Water by Isotope Dilution LC-MS/MS

The following is a generalized experimental protocol for the quantitative analysis of Aldicarb sulfone in water samples using this compound as an internal standard. This method is adapted from established analytical procedures for pesticide residue analysis.[1]

1. Materials and Reagents:

-

This compound analytical standard

-

Native Aldicarb sulfone analytical standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Solid Phase Extraction (SPE) cartridges (e.g., HLB)

2. Standard Preparation:

-

Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol.

-

Prepare a series of calibration standards by spiking known concentrations of native Aldicarb sulfone into blank water samples.

-

Add a constant, known amount of the this compound internal standard stock solution to each calibration standard and to the unknown samples.

3. Sample Preparation (Solid Phase Extraction):

-

Acidify the water sample (e.g., with formic acid).

-

Condition the SPE cartridge with methanol followed by ultrapure water.

-

Load the water sample onto the SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analytes with an appropriate solvent (e.g., acetonitrile or methanol).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18)[1]

-

Mobile Phase: Gradient elution with a mixture of water and acetonitrile/methanol containing a small amount of formic acid and/or ammonium acetate.

-

Flow Rate: Appropriate for the column dimensions.

-

Injection Volume: Typically 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Monitor at least two transitions for both the native Aldicarb sulfone and the labeled internal standard for confirmation and quantification.

-

5. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of the native Aldicarb sulfone to the peak area of the this compound internal standard against the concentration of the native analyte.

-

Determine the concentration of Aldicarb sulfone in the unknown samples by using the response ratio from the sample and interpolating from the calibration curve.

Workflow and Pathway Diagrams

Experimental Workflow for Isotope Dilution Analysis

References

- 1. Determination of Aldicarb, Aldicarb Sulfoxide, Aldicarb Sulfone in Water by Solid Phase Extraction and UPLC⁃MS/MS with Isotope Dilution [yyhx.ciac.jl.cn]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Aldicarb d3 | Sigma-Aldrich [sigmaaldrich.com]

- 4. Aldicarb-sulfone D3 | CAS 1795135-15-7 | LGC Standards [lgcstandards.com]

- 5. clearsynth.com [clearsynth.com]

- 6. clearsynth.com [clearsynth.com]

- 7. clearsynth.com [clearsynth.com]

- 8. gentaur.co.uk [gentaur.co.uk]

Methodological & Application

Application Note: Development of a Sensitive and Robust LC-MS/MS Method for the Analysis of Aldicarb Sulfone using a Stable Isotope Labeled Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aldicarb is a carbamate pesticide that is effective against a variety of insects, mites, and nematodes. Due to its high toxicity, its use has been highly restricted. Aldicarb is rapidly metabolized in the environment and in biological systems to more toxic and persistent compounds, primarily aldicarb sulfoxide and aldicarb sulfone. Monitoring for the presence of these metabolites is crucial for assessing environmental contamination and ensuring food safety. This application note describes the development and validation of a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of aldicarb sulfone. The use of a stable isotope-labeled internal standard, Aldicarb sulfone-13C2,d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[1][2]

This method is applicable for the analysis of aldicarb sulfone in various matrices, such as water and agricultural products, with high throughput and reliability.

Experimental Protocols

Materials and Reagents

-

Aldicarb sulfone analytical standard

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid and ammonium acetate

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or QuEChERS kits

Instrumentation

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solution Preparation

Prepare stock solutions of aldicarb sulfone and this compound in methanol at a concentration of 1 mg/mL. From these, prepare working standard solutions and a working internal standard solution by serial dilution in an appropriate solvent (e.g., acetonitrile/water).

Sample Preparation (Solid Phase Extraction for Water Samples)

-

To a 100 mL water sample, add the this compound internal standard.

-

Condition an SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of water.

-

Load the sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

-

Wash the cartridge with 5 mL of water.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the analytes with 5 mL of acetonitrile or methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.[5]

Sample Preparation (QuEChERS for Fruit and Vegetable Samples)

-

Homogenize 10 g of the sample with 10 mL of acetonitrile.

-

Add the internal standard and a QuEChERS salt packet (e.g., containing magnesium sulfate and sodium acetate).

-

Shake vigorously for 1 minute and centrifuge.

-

Take an aliquot of the supernatant and subject it to dispersive SPE (dSPE) cleanup by adding a dSPE tube containing sorbents like PSA and C18.

-

Vortex and centrifuge.

-

Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.[6][7][8][9][10]

LC-MS/MS Conditions

-

LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm) is commonly used.[5][11]

-

Mobile Phase: A gradient elution with 0.1% formic acid and 5 mM ammonium acetate in water (A) and acetonitrile (B) is typical.[5][11]

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

The following tables summarize the typical quantitative performance of an LC-MS/MS method for aldicarb sulfone analysis based on literature data.

Table 1: Mass Spectrometry Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Aldicarb Sulfone | 223.1 | 148.0 | 15 |

| 76.0 | 25 | ||

| This compound | 228.1 | 151.0 | 15 |

Note: The exact m/z values for the internal standard will depend on the specific labeling pattern. The values presented are hypothetical based on a +5 Da shift.

Table 2: Method Validation Parameters

| Parameter | Typical Performance |

| Linearity (r²) | > 0.99[5][6] |

| Limit of Quantification (LOQ) | 0.001 - 0.1 µg/L[5][12] |

| Accuracy (Recovery) | 85 - 115%[5][12] |

| Precision (RSD) | < 15%[5][12] |

Mandatory Visualization

References

- 1. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. romerlabs.com [romerlabs.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Determination of Aldicarb, Aldicarb Sulfoxide, Aldicarb Sulfone in Water by Solid Phase Extraction and UPLC⁃MS/MS with Isotope Dilution [yyhx.ciac.jl.cn]

- 6. mdpi.com [mdpi.com]

- 7. Validation of a Multi-Residue Analysis Method for 287 Pesticides in Citrus Fruits Mandarin Orange and Grapefruit Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. agilent.com [agilent.com]

- 10. lcms.cz [lcms.cz]

- 11. lcms.cz [lcms.cz]

- 12. epa.gov [epa.gov]

Application Notes and Protocols for Aldicarb Analysis in Food Matrices

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data on common sample preparation techniques for the analysis of aldicarb and its metabolites (aldicarb sulfoxide and aldicarb sulfone) in various food matrices. The selection of an appropriate sample preparation method is critical for accurate and reliable quantification of pesticide residues. This document outlines three prevalent techniques: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

Comparative Quantitative Data

The following table summarizes the performance of different sample preparation techniques for aldicarb analysis in various food matrices. Please note that the data is compiled from multiple studies, and direct comparison between methods should be made with caution as experimental conditions may vary.

| Food Matrix | Sample Preparation Method | Analytical Technique | Analyte(s) | Recovery (%) | RSD (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |

| Fruits & Vegetables | QuEChERS (Citrate Buffered) | LC-MS/MS | Aldicarb & Metabolites | 91 - 109 | < 10 | - | 5 | [1] |

| Fruits & Vegetables | QuEChERS (Acetate Buffered) | GC-MS & LC-MS/MS | Aldicarb | 70 - 120 | < 10 | - | - | [2] |

| Grains, Fruits, Vegetables | LLE followed by SPE | HPLC | Aldicarb & Metabolites | 60 - 103 | - | 2 | - | [3] |

| Beverages (Grape Juice, Chocolate Milk) | LLE with Low-Temperature Partitioning | HPLC-UV | Aldicarb | 93.4 - 93.6 | 4.1 - 4.5 | 15 | 50 | [2] |

| Blood | Miniaturized QuEChERS | LC-MS/MS | Aldicarb | Mean of -47 (Signal Suppression) | - | 0.1 (ng/mL) | - | [4] |

| Brain | Miniaturized QuEChERS | LC-MS/MS | Aldicarb | - | - | 0.2 (ng/g) | - | [4] |

| Various Foods | SPE | HPLC-MS/MS | Aldicarb & Metabolites | 68 - 89 | - | 2 | 10 |

Experimental Protocols and Workflows

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted technique for pesticide residue analysis in a variety of food matrices due to its simplicity, high throughput, and minimal solvent consumption. Two common buffered versions are presented below.

References

- 1. food.actapol.net [food.actapol.net]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous Determination of Aldicarb, Ethiofencarb, Methiocarb and Their Oxidized Metabolites in Grains, Fruits and Vegetables by High Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. QuEChERS-based approach toward the analysis of two insecticides, methomyl and aldicarb, in blood and brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Aldicarb Sulfone in Leafy Greens Using a Modified QuEChERS Method with Isotope Dilution Mass Spectrometry

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Aldicarb sulfone in complex food matrices, specifically leafy green vegetables. The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, incorporating an isotopically labeled internal standard, Aldicarb sulfone-13C2,d3, for enhanced accuracy and precision.[1] Final analysis is performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing high selectivity and low detection limits. This method is suitable for high-throughput pesticide residue monitoring in food safety and quality control laboratories.

Introduction

Aldicarb is a carbamate insecticide that, along with its toxic metabolites Aldicarb sulfoxide and Aldicarb sulfone, poses a potential risk to human health through dietary exposure.[1] Regulatory bodies worldwide have established maximum residue limits (MRLs) for these compounds in various food commodities. Consequently, sensitive and reliable analytical methods are crucial for monitoring compliance and ensuring consumer safety.

The QuEChERS method has become a standard for pesticide residue analysis in food due to its simplicity, speed, and minimal solvent usage.[2][3][4][5] It involves a simple liquid-liquid extraction with acetonitrile followed by a dispersive solid-phase extraction (dSPE) cleanup to remove matrix interferences.[2][6][7] The use of stable isotope-labeled internal standards, such as this compound, is critical for compensating for matrix effects and variations in extraction recovery, thereby improving the accuracy and reliability of the results.[1] This application note provides a detailed protocol for the analysis of Aldicarb sulfone in leafy greens, leveraging the benefits of both the QuEChERS methodology and isotope dilution mass spectrometry.

Experimental Protocols

Materials and Reagents

-

Standards: Aldicarb sulfone (analytical grade), this compound (isotopic purity >99%)

-

Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

-

Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary Secondary Amine (PSA) sorbent, C18 sorbent. Pre-packaged QuEChERS extraction and dSPE tubes are recommended for convenience and consistency.

-

Sample: Fresh leafy green vegetables (e.g., spinach, lettuce).

Sample Preparation (QuEChERS)

-

Homogenization: Weigh a representative portion of the leafy green vegetable sample and homogenize it using a high-speed blender to obtain a uniform paste.

-

Extraction:

-

Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Spike the sample with an appropriate amount of this compound internal standard solution.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Immediately cap and shake the tube vigorously for 1 minute.

-

Centrifuge at ≥ 3000 x g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

-

Vortex the tube for 30 seconds.

-

Centrifuge at high speed (e.g., ≥ 10,000 x g) for 2 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned extract and dilute it with an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

-

Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial.

-

LC-MS/MS Analysis

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

-

LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) is suitable for the separation.

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

Data Presentation

The following tables summarize typical quantitative data for the analysis of Aldicarb and its metabolites using QuEChERS and LC-MS/MS from various studies.

Table 1: LC-MS/MS Parameters for Aldicarb Sulfone and its Isotope

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Aldicarb sulfone | 223.1 | 86.1 | 13 |

| This compound | 228.1 | 89.1 | 13 |

Note: These are example values and should be optimized for the specific instrument used.

Table 2: Method Validation Data for Aldicarb and Metabolites in Various Matrices

| Analyte | Matrix | Fortification Level (µg/kg) | Recovery (%) | RSD (%) | Reference |

| Aldicarb sulfone | Water | 0.1 | 93.4 - 106 | ≤ 20 | [8] |

| Aldicarb sulfone | Water | 1.0 | 89.4 - 107 | ≤ 20 | [8] |

| Aldicarb | Fruits & Vegetables | 10 - 200 | 70 - 120 | < 20 | [9] |

| Multiple Pesticides | Dried Herbs | 6 - 2000 | 70 - 120 | 1 - 22 | [10] |

| Multiple Pesticides | Edible Insects | 10 - 500 | 64.5 - 122.1 | 1.9 - 6.0 | [11] |

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Aldicarb and Metabolites

| Analyte | Matrix | LOD (µg/L or µg/kg) | LOQ (µg/L or µg/kg) | Reference |

| Aldicarb sulfone | Water | 0.05 | 0.1 | [8] |

| Multiple Pesticides | Water | < 3.03 | 6.25 - 9.18 | [12] |

| Carbamate Pesticides | Herbs | 0.2 - 5.0 | - | [13] |

Mandatory Visualization

Caption: QuEChERS workflow for pesticide residue analysis.

Conclusion

The described QuEChERS method, incorporating this compound as an internal standard, provides a reliable and efficient approach for the determination of Aldicarb sulfone in leafy green vegetables. The protocol is straightforward, rapid, and yields high-quality quantitative data with excellent recovery and precision. This methodology is well-suited for routine monitoring of pesticide residues in complex food matrices, aiding in the enforcement of food safety regulations and protecting public health.

References

- 1. Determination of Aldicarb, Aldicarb Sulfoxide, Aldicarb Sulfone in Water by Solid Phase Extraction and UPLC⁃MS/MS with Isotope Dilution [yyhx.ciac.jl.cn]

- 2. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]

- 3. gcms.cz [gcms.cz]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. ikm.org.my [ikm.org.my]

- 6. chromtech.net.au [chromtech.net.au]

- 7. waters.com [waters.com]

- 8. epa.gov [epa.gov]

- 9. eurl-pesticides.eu [eurl-pesticides.eu]

- 10. researchgate.net [researchgate.net]

- 11. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples [mdpi.com]

- 12. scielo.br [scielo.br]

- 13. scispace.com [scispace.com]

Application Note: Quantification of Aldicarb and its Metabolites Using a Single Labeled Standard by LC-MS/MS

Abstract

This application note presents a detailed and robust method for the simultaneous quantification of aldicarb and its two primary oxidative metabolites, aldicarb sulfoxide and aldicarb sulfone, in complex matrices. The method utilizes a single stable isotope-labeled internal standard, aldicarb-d3, for accurate quantification of all three analytes by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach simplifies the workflow and improves analytical accuracy by compensating for matrix effects and variations in extraction recovery and instrument response. Detailed protocols for sample preparation using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for food matrices and solid-phase extraction (SPE) for water samples are provided. The method is highly sensitive and selective, making it suitable for routine monitoring, food safety analysis, and environmental assessment.

Introduction

Aldicarb is a carbamate insecticide that is effective against a variety of soil and foliar pests.[1] However, due to its high acute toxicity, its use is highly regulated.[2] In the environment and in biological systems, aldicarb is rapidly metabolized to aldicarb sulfoxide and subsequently to the more stable aldicarb sulfone.[1] Both of these metabolites are also of toxicological concern.[3] Therefore, it is crucial to have a reliable analytical method for the simultaneous determination of aldicarb and its sulfoxide and sulfone metabolites in various matrices, such as food and water.

The use of a single stable isotope-labeled internal standard that is structurally similar to the analytes of interest is a widely accepted approach to achieve the highest accuracy and precision in quantitative mass spectrometry.[4] Aldicarb-d3 serves as an ideal internal standard for the quantification of aldicarb, aldicarb sulfoxide, and aldicarb sulfone as it co-elutes with the analytes and effectively compensates for any variations during sample preparation and analysis.[4] This application note provides a comprehensive protocol for the analysis of these three compounds using a single labeled standard and LC-MS/MS.

Signaling Pathway of Aldicarb Toxicity

Aldicarb and its toxic metabolites, aldicarb sulfoxide and aldicarb sulfone, exert their primary toxic effect through the inhibition of the acetylcholinesterase (AChE) enzyme.[5] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, aldicarb causes an accumulation of ACh, leading to overstimulation of cholinergic receptors and subsequent disruption of the nervous system.[2][5]

Caption: Mechanism of Aldicarb Toxicity.

Experimental Protocols

This section details the procedures for the quantification of aldicarb, aldicarb sulfoxide, and aldicarb sulfone in food and water matrices.

Materials and Reagents

-

Aldicarb, aldicarb sulfoxide, and aldicarb sulfone analytical standards (≥98% purity)

-

Aldicarb-d3 internal standard (≥98% purity)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate)

-

Dispersive solid-phase extraction (dSPE) sorbents (e.g., primary secondary amine (PSA), C18, MgSO₄)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Sample Preparation: QuEChERS for Fruits and Vegetables

The QuEChERS method is a simple and effective technique for the extraction of pesticide residues from food matrices.[1][5][6][7][8]

-

Homogenization: Homogenize a representative portion of the fruit or vegetable sample.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salt packet.

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

-

Dispersive SPE Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing PSA, C18, and MgSO₄.

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 5 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned extract and add the aldicarb-d3 internal standard solution.

-

Dilute the extract with water or an appropriate solvent to be compatible with the LC mobile phase.

-

Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.

-

Sample Preparation: Solid-Phase Extraction for Water Samples

For water samples, solid-phase extraction is a common method for the concentration and cleanup of analytes.[9]

-

Sample Preservation and Spiking:

-

To a 100 mL water sample, add a suitable preservative if necessary.

-

Spike the sample with the aldicarb-d3 internal standard.

-

-

SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with methanol followed by ultrapure water.

-

Sample Loading: Load the water sample onto the conditioned SPE cartridge at a slow flow rate.

-

Washing: Wash the cartridge with a weak organic solvent/water mixture to remove interferences.

-

Elution: Elute the analytes from the cartridge with an appropriate organic solvent, such as acetonitrile or methanol.

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of a solvent compatible with the LC mobile phase.

-

Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.

-

LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic acid and 5 mM ammonium acetate in water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Optimized for separation of the three analytes |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40 °C |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 120 °C |

| Desolvation Temperature | 400 °C |

MRM Transitions:

The following MRM transitions can be used for the quantification and confirmation of the analytes and the internal standard.[4][10]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |

| Aldicarb | 208.1 | 116.1 | 10 | Quantifier |

| 208.1 | 89.1 | 20 | Qualifier | |

| Aldicarb Sulfoxide | 207.0 | 132.0 | 8 | Quantifier |

| 207.0 | 89.0 | 17 | Qualifier | |

| Aldicarb Sulfone | 223.0 | 166.0 | 11 | Quantifier |

| 223.0 | 148.0 | 18 | Qualifier | |

| Aldicarb-d3 | 211.1 | 119.1 | 10 | Internal Standard |

Calibration and Quantification

Prepare a series of calibration standards in a matrix blank extract to match the sample matrix as closely as possible. The concentration of the internal standard (aldicarb-d3) should be constant across all calibration standards and samples. The ratio of the peak area of each analyte to the peak area of the internal standard is plotted against the concentration of the analyte to generate a calibration curve. The concentration of the analytes in the samples is then calculated using the regression equation from the calibration curve.

Experimental Workflow

The overall experimental workflow for the analysis of aldicarb and its metabolites is depicted in the following diagram.

Caption: General Experimental Workflow.

Quantitative Data Summary

The performance of the analytical method is summarized in the table below. The data is compiled from various studies employing similar methodologies.[4][9][11]

| Analyte | Matrix | Linearity (r²) | LOD (µg/kg or µg/L) | LOQ (µg/kg or µg/L) | Recovery (%) |

| Aldicarb | Peanuts | >0.99 | 4 | 10 | 81.5 - 115 |

| Water | >0.999 | 0.001 | 0.003 | 94.5 - 105 | |

| Ginger | >0.99 | 0.3 | 1.0 | 71.4 - 89.8 | |

| Aldicarb Sulfoxide | Peanuts | >0.99 | 5 | 10 | 85.2 - 112 |

| Water | >0.999 | 0.0008 | 0.0025 | 96.2 - 103 | |

| Ginger | >0.99 | 0.3 | 1.0 | 75.6 - 88.2 | |

| Aldicarb Sulfone | Peanuts | >0.99 | 5 | 10 | 88.7 - 109 |

| Water | >0.999 | 0.0009 | 0.003 | 95.8 - 104 | |

| Ginger | >0.99 | 0.6 | 2.0 | 78.9 - 89.1 |

Conclusion

The LC-MS/MS method described in this application note provides a reliable and robust solution for the simultaneous quantification of aldicarb, aldicarb sulfoxide, and aldicarb sulfone in various matrices. The use of a single stable isotope-labeled internal standard, aldicarb-d3, ensures high accuracy and precision. The detailed protocols for QuEChERS and SPE sample preparation offer flexibility for analyzing both food and water samples. This method is well-suited for high-throughput laboratories involved in food safety, environmental monitoring, and toxicological research.

References

- 1. researchgate.net [researchgate.net]

- 2. Dichlorvos, Chlorpyrifos Oxon, and Aldicarb adducts of butyrylcholinesterase, detected by mass spectrometry, in human plasma following deliberate overdose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. store.astm.org [store.astm.org]

- 4. [Determination of aldicarb and its metabolites in peanuts by high performance liquid chromatography-linear ion trap triple stage mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nucleus.iaea.org [nucleus.iaea.org]

- 6. QuEChERS-based approach toward the analysis of two insecticides, methomyl and aldicarb, in blood and brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gcms.cz [gcms.cz]

- 8. Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection – Current Agriculture Research Journal [agriculturejournal.org]

- 9. Determination of Aldicarb, Aldicarb Sulfoxide, Aldicarb Sulfone in Water by Solid Phase Extraction and UPLC⁃MS/MS with Isotope Dilution [yyhx.ciac.jl.cn]

- 10. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [Analysis of aldicarb and its metabolites in ginger using ultra performance liquid chromatography-tandem mass spectrometry coupled with multiplug filtration clean up with multiwalled carbon nanotubes] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Aldicarb Sulfone using Isotope Dilution Mass Spectrometry

Topic: Establishing Calibration Curves with Aldicarb sulfone-13C2,d3 for Quantitative Analysis

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the quantitative analysis of Aldicarb sulfone in aqueous samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with an isotope dilution strategy. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1] The method described herein is suitable for trace-level quantification and is applicable to various research and monitoring applications.

Principle of Isotope Dilution

Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for quantitative analysis. It involves the addition of a known amount of a stable isotope-labeled version of the analyte (in this case, this compound) to the sample as an internal standard (IS).[2] The IS is chemically identical to the native analyte and behaves similarly during sample extraction, cleanup, and chromatographic separation.[1] By measuring the ratio of the mass spectrometric response of the native analyte to that of the labeled internal standard, accurate quantification can be achieved, as this ratio is unaffected by sample loss or matrix-induced signal suppression or enhancement.

Materials and Reagents

-

Internal Standard: this compound[2]

-

Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC or LC-MS grade), Deionized Water (≥18 MΩ·cm)[3][4]

-

Reagents: Formic Acid, Ammonium Acetate[1]

-

Equipment: Analytical balance, volumetric flasks, pipettes, vials, vortex mixer, centrifuge, Solid Phase Extraction (SPE) cartridges (e.g., HLB or C18)[1], HPLC-MS/MS system.[1][5]

Experimental Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1000 µg/mL):

-

Accurately weigh approximately 10 mg of Aldicarb sulfone and this compound into separate 10 mL volumetric flasks.

-

Dissolve and dilute to volume with methanol. These stock solutions should be stored at -20°C.

-

-

Intermediate Working Solutions (10 µg/mL):

-

Pipette 100 µL of each primary stock solution into separate 10 mL volumetric flasks.

-

Dilute to volume with a 50:50 methanol:water mixture.

-

-

Internal Standard (IS) Spiking Solution (100 ng/mL):

-

Perform a serial dilution of the this compound intermediate working solution to achieve a final concentration of 100 ng/mL. This solution will be used to spike all calibration standards, blanks, and samples.

-